molecular formula C9H9N3O B2644969 1H-imidazol-2-yl(pyridin-4-yl)methanol CAS No. 1537797-18-4

1H-imidazol-2-yl(pyridin-4-yl)methanol

Cat. No.: B2644969
CAS No.: 1537797-18-4
M. Wt: 175.191
InChI Key: FOWCGJLAIAFOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazol-2-yl(pyridin-4-yl)methanol is a heterocyclic compound featuring an imidazole ring linked via a hydroxymethyl group to a pyridine moiety. This structure combines the electron-rich imidazole (known for biological activity) with the rigid pyridine scaffold, making it a candidate for pharmaceutical and materials science applications. Characterization typically employs NMR, HPLC, and mass spectrometry to confirm purity and structure .

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h1-6,8,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCGJLAIAFOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1H-imidazol-2-yl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-imidazol-2-yl(pyridin-4-yl)methanol involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Key Substituents/Features Electronic Effects Applications
1H-Imidazol-2-yl(pyridin-4-yl)methanol Hydroxymethyl linker, unsubstituted imidazole Polar OH group enhances solubility Potential drug intermediate
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitro group, dimethylimidazole Electron-withdrawing nitro group Antimicrobial/antifungal agents
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol Fluorophenyl, thioether linker Lipophilic, sulfur-mediated reactivity Kinase inhibition (e.g., p38α)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl, benzimidazole core Strong electron-withdrawing CF₃ groups Anticancer/antiviral candidates
  • Hydroxymethyl vs. Nitro/CF₃ Groups : The hydroxyl group in the target compound improves aqueous solubility, contrasting with nitro or trifluoromethyl substituents in analogs, which increase lipophilicity and metabolic stability .
  • Linker Flexibility : The hydroxymethyl linker may enable hydrogen bonding, whereas thioether or morpholine-based linkers (e.g., in ) enhance membrane permeability or target specificity.

Biological Activity

1H-imidazol-2-yl(pyridin-4-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features both imidazole and pyridine rings, which contribute to its diverse biological interactions. The imidazole ring consists of five members with two nitrogen atoms, while the pyridine ring comprises six members with one nitrogen atom. This structural configuration allows the compound to engage with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been observed to inhibit certain enzymatic activities involved in inflammation and cancer cell proliferation. The compound's mechanism involves binding to these targets, leading to a modulation of their functions, which can result in therapeutic effects such as anti-inflammatory and anticancer activities .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can reduce the viability of various cancer cell lines significantly. For instance, when tested on breast cancer cell lines such as MDA-MB231 and MCF-7, it exhibited a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity of this compound

Cell LineConcentration (µM)Percentage Cell Viability
MDA-MB2311065%
MCF-71090%

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Study on Antimicrobial Efficacy

In a comprehensive study involving various synthesized monomeric alkaloids, this compound was included among compounds tested for antibacterial activity. It was found to exhibit significant efficacy against S. aureus and E. coli, supporting its potential use as an antimicrobial agent .

Study on Anticancer Potential

Another study focused on evaluating the antiproliferative effects of this compound against different cancer cell lines. The results indicated that it effectively reduced cell viability at specific concentrations while exhibiting minimal toxicity towards non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.